N-Carbomethoxy-L-methionine is a derivative of the essential amino acid L-methionine, which plays a crucial role in various biological processes. This compound is classified under the broader category of N-acyl-alpha amino acids, which are characterized by the presence of an acyl group attached to the nitrogen atom of the amino acid. N-Carbomethoxy-L-methionine is significant in biochemical research due to its potential applications in metabolic studies and therapeutic formulations.
N-Carbomethoxy-L-methionine can be synthesized from L-methionine through various chemical processes. L-methionine itself is an essential amino acid that must be obtained through diet as it cannot be synthesized de novo in humans. It is primarily found in protein-rich foods such as meat, fish, and dairy products.
The synthesis of N-Carbomethoxy-L-methionine typically involves the reaction of L-methionine with a suitable acylating agent, such as methyl chloroformate or acetic anhydride. The following method outlines a common synthetic pathway:
The synthetic process can yield optically pure N-Carbomethoxy-L-methionine with high efficiency (up to 90% yield) when optimized conditions are applied, such as precise control of pH and temperature during the reaction .
N-Carbomethoxy-L-methionine has a molecular formula of and a molecular weight of approximately 191.25 g/mol. The structure features:
CSCC[C@H](NC(=O)OC)C(O)=O
N-Carbomethoxy-L-methionine can participate in various chemical reactions typical of amino acids:
These reactions are facilitated by various enzymes or chemical catalysts depending on the desired outcome. For example, hydrolysis can be catalyzed by strong acids or bases .
The mechanism of action for N-Carbomethoxy-L-methionine primarily involves its role as a substrate in metabolic pathways:
Research indicates that derivatives like N-Carbomethoxy-L-methionine may influence metabolic pathways related to methylation processes, impacting gene expression and cellular function .
N-Carbomethoxy-L-methionine has several scientific uses:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: